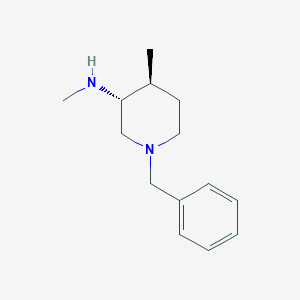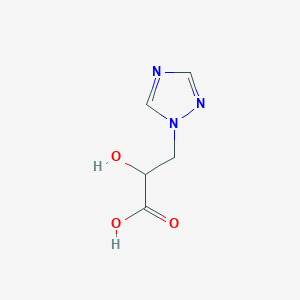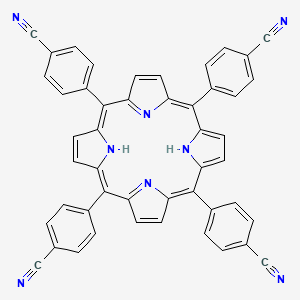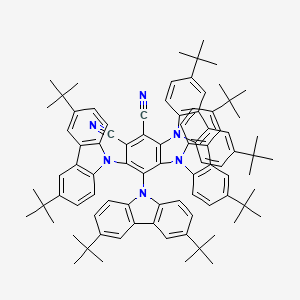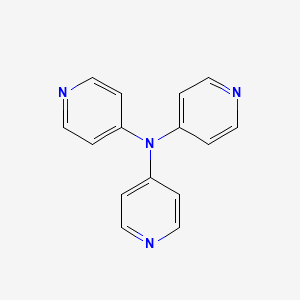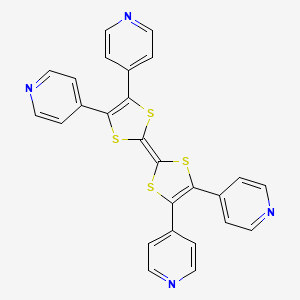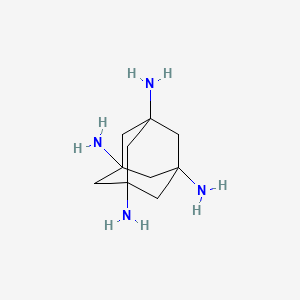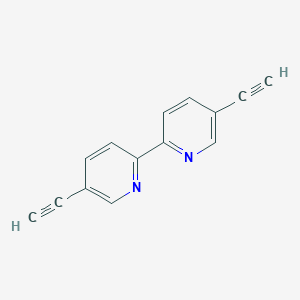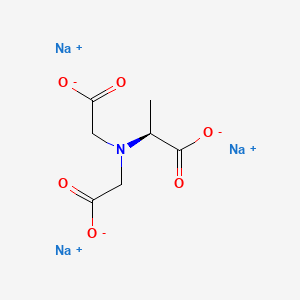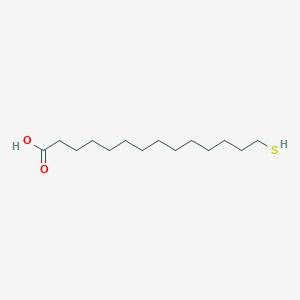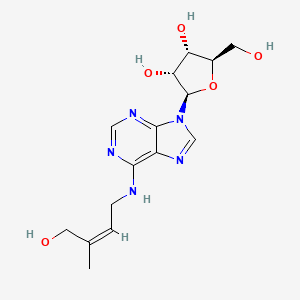
cis-Zeatin riboside
Vue d'ensemble
Description
cis-Zeatin riboside is a naturally occurring cytokinin, a class of plant hormones that play crucial roles in regulating cell division, growth, and development in plants. It is one of the isomers of zeatin, with the other being trans-zeatin. This compound is known for its relatively weak biological activity compared to its trans counterpart, yet it is abundant in various plant species and has significant physiological roles.
Mécanisme D'action
Target of Action
cis-Zeatin riboside (cZR) is a type of cytokinin, a class of plant hormones that regulate various vital processes throughout plant growth and development . The primary targets of cZR are the cytokinin receptors (CK) in plants . These receptors play a crucial role in mediating the effects of cZR on plant growth and development .
Mode of Action
cZR interacts with its targets, the CK receptors, to regulate plant growth and development . It has been shown to inhibit seminal root elongation and up-regulate cytokinin-inducible genes . Its activities are comparable to those of trans-zeatin (tZ), another type of cytokinin .
Biochemical Pathways
cZR is involved in the cytokinin metabolic pathway. It is synthesized from tRNA by the action of tRNA-isopentenyltransferases (tRNA-IPTs), which catalyze the prenylation of adenine 37 on specific tRNAs, leading to the formation of isopentenyl adenine (IP)-containing tRNA .
Pharmacokinetics
The pharmacokinetics of cZR in plants involve its transport and metabolism. Tracer experiments have shown that exogenously supplied cZR is mainly converted into cZR derivatives but scarcely into tZ derivatives . This indicates that isomerizations of cZR derivatives into tZ derivatives are a minor pathway in rice cytokinin metabolism .
Result of Action
The action of cZR results in various molecular and cellular effects. It has been shown to regulate plant development and responses to environmental stress . For example, it has been found to inhibit root growth and leaf development in maize, and condition the development of younger roots and leaves . It also regulates source and sink strength, thus controlling leaf development .
Action Environment
The action, efficacy, and stability of cZR can be influenced by environmental factors. For instance, it has been found that cZR is heavily accumulated under growth-limiting conditions, especially under different plant stress conditions . This suggests that the environment can significantly influence the action of cZR in plants .
Analyse Biochimique
Biochemical Properties
cis-Zeatin riboside participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to have a high affinity for cytokinin oxidase/dehydrogenase (CKX), an enzyme involved in cytokinin degradation .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to be prevalent in developmental stages associated with limited growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It does not undergo cis ↔ trans isomerization, which means its effects are not due to conversion to the more active trans-Zeatin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that cis-Zeatin and trans-Zeatin have different metabolic fates in oat and tobacco . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CKX and potentially others
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-zeatin riboside typically involves the condensation of adenine derivatives with isoprenoid side chains. One common method includes the use of adenosine phosphate-isopentenyltransferase to catalyze the formation of isopentenyladenine ribosides, followed by hydroxylation to produce this compound. The reaction conditions often require controlled temperatures and pH levels to ensure the correct isomer is formed.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms or plant cell cultures that can produce the compound in large quantities. These methods are preferred for their efficiency and sustainability compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: cis-Zeatin riboside undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized forms, which may have different biological activities.
Reduction: Reduction reactions can modify the isoprenoid side chain, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its properties and interactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its glucosides and other conjugates, which can have distinct biological activities and functions.
Applications De Recherche Scientifique
cis-Zeatin riboside has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatographic and spectrometric analyses to study cytokinin metabolism and function.
Biology: Plays a role in plant physiology studies, particularly in understanding cell division, growth regulation, and stress responses.
Medicine: Investigated for its potential therapeutic effects, including anti-aging properties and its role in promoting cell proliferation.
Industry: Used in agriculture to enhance crop yield and quality by promoting growth and delaying senescence in plants.
Comparaison Avec Des Composés Similaires
trans-Zeatin riboside: Known for its higher biological activity and more pronounced effects on plant growth and development.
Dihydrozeatin riboside: Another cytokinin with distinct physiological roles and metabolic pathways.
Isopentenyladenine riboside: A precursor in cytokinin biosynthesis with its own unique functions.
Uniqueness of cis-Zeatin Riboside: this compound is unique due to its specific isomeric form, which results in different biological activities and metabolic fates compared to its trans counterpart. Its abundance in certain plant species and its role in regulating growth under stress conditions highlight its importance in plant physiology.
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2-/t9-,11-,12-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSWTRUMMSCNCW-BAJUWZQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017777 | |
| Record name | Cis-Zeatin Riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15896-46-5 | |
| Record name | Cis-Zeatin Riboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


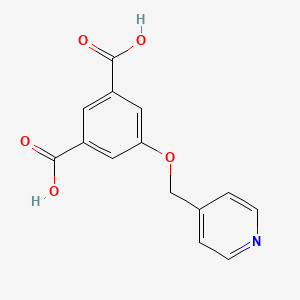
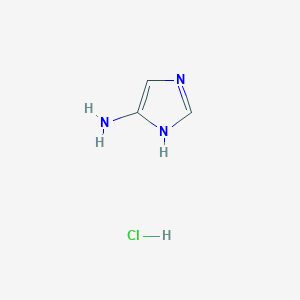

![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)
